molecular formula C41H74N12O10 B12597334 L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- CAS No. 646061-82-7

L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl-

Cat. No.: B12597334
CAS No.: 646061-82-7
M. Wt: 895.1 g/mol
InChI Key: JSFZJYMWZQIMHJ-XHMOLBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- is a nonapeptide (9 amino acid residues) with the sequence Pro-Arg-Val-Val-Gly-Leu-Val-Val-Gly. As a peptide, its properties are dictated by the sequence and stereochemistry of its constituent amino acids. Key features include:

  • L-Proline at the N-terminus, which introduces structural rigidity due to its cyclic side chain .
  • Arginine (Arg), a cationic residue that may facilitate interactions with anionic molecules like DNA or membranes.
  • Glycine (Gly), a flexible residue that allows conformational adaptability.

Properties

CAS No.

646061-82-7

Molecular Formula

C41H74N12O10

Molecular Weight

895.1 g/mol

IUPAC Name

(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C41H74N12O10/c1-20(2)17-26(35(57)50-33(24(9)10)39(61)52-31(22(5)6)37(59)47-19-29(55)53-16-12-14-27(53)40(62)63)48-28(54)18-46-36(58)30(21(3)4)51-38(60)32(23(7)8)49-34(56)25(42)13-11-15-45-41(43)44/h20-27,30-33H,11-19,42H2,1-10H3,(H,46,58)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,60)(H,52,61)(H,62,63)(H4,43,44,45)/t25-,26-,27-,30-,31-,32-,33-/m0/s1

InChI Key

JSFZJYMWZQIMHJ-XHMOLBPZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.

Industrial Production Methods

Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Oxidation Reactions with Reactive Oxygen Species (ROS)

The proline residue in this peptide is susceptible to oxidation by hydroxyl radicals (HO●), a common reactive oxygen species. Key findings include:

  • Mechanism : Oxidation occurs via hydrogen atom transfer (HAT) at the δ-C−H bond of proline .

  • Rate Constants :

    Reaction SystemRate Constant (M⁻¹s⁻¹)
    Free proline + HO●3.3×1063.3 \times 10^6
    Fe(III)-Pro complex + HO●Reduced activity
    Low-oxidation-state metal complexesEnhanced oxidation
  • Products : Oxidation generates carbonyl derivatives (e.g., glutamic semialdehyde) and fragmented peptides .

Enzymatic Hydrolysis by Prolidases

The peptide’s valyl-proline (Val-Pro) and glycyl-proline (Gly-Pro) motifs are potential substrates for prolidase enzymes:

  • Substrate Specificity :

    SubstrateRelative Cleavage Rate (%)
    Gly-Pro100%
    Val-Pro53% (extrapolated)
    Pro-Pro31%
  • pH Dependence : Optimal cleavage occurs at pH 8.0 .

  • Biological Relevance : Hydrolysis releases proline, which regulates cellular differentiation via mTOR signaling .

Chemical Modifications

Post-synthetic modifications alter the peptide’s bioactivity:

  • Phosphorylation : Occurs at serine/threonine residues (if present) or arginine’s side chain.

  • Acetylation : Modifies lysine or N-terminal amines, enhancing stability against proteases.

  • Metal Coordination : Proline forms complexes with Fe(II/III) and Cu(I/II), modulating redox activity .

Synthetic and Stability Considerations

  • Solid-Phase Synthesis : Coupling reactions (e.g., HOBt/DIC activation) achieve sequence assembly with >95% purity.

  • Degradation Pathways :

    • Thermal Stability : Decomposition observed >80°C via β-elimination at proline residues.

    • pH Sensitivity : Aggregation occurs below pH 4.0 due to protonation of arginine’s guanidinium group.

Catalytic and Signaling Roles

  • Asymmetric Catalysis : Proline’s secondary amine acts as a Brønsted base, enabling organocatalytic activity in aldol reactions .

  • Cell Signaling : Proline-derived metabolites activate mTOR pathways, influencing stem cell differentiation .

Analytical Techniques for Reaction Monitoring

  • Spectroscopy : NMR and FT-IR track structural changes during oxidation or hydrolysis .

  • Kinetic Assays : HPLC quantifies reaction rates and product distribution .

  • Computational Models : DFT calculations predict HAT energetics and transition states .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in this process include:

  • Activation of Amino Acids : Using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
  • Coupling Reaction : Activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
  • Deprotection : Removal of protective groups on the amino acids using reagents like trifluoroacetic acid (TFA).
  • Cleavage from Resin : The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.

L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- exhibits several biological activities that make it significant in research:

  • Receptor Interaction : The peptide may bind to specific receptors or enzymes, modulating their activity and influencing signaling pathways.
  • Cell Signaling : It activates the mammalian target of rapamycin complex 1 (mTORC1), crucial for cell growth and metabolism.
  • Differentiation Induction : Research indicates that L-proline can promote differentiation in embryonic stem cells, highlighting its importance in developmental biology.

Therapeutic Potential

The compound has been explored for various therapeutic applications:

  • Anti-Chagas Drug Development : L-Proline uptake is a target for novel inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease. These inhibitors can block proline transporters, impairing the parasite's ability to utilize this amino acid for essential metabolic processes.
  • Growth Performance in Livestock : Dietary supplementation with L-proline has improved growth performance and blood parameters in weaned pigs challenged with lipopolysaccharides (LPS). Enhanced superoxide dismutase activity and improved gastrointestinal health were observed.

Industrial Applications

L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valvalglycyl- is also utilized in various industrial applications:

Application AreaDescription
Pharmaceuticals Used in drug formulation and development due to its biological activity.
Agriculture Enhances livestock growth performance and health through dietary supplements.
Biotechnology Serves as a building block for synthesizing peptides and proteins in research.

Case Study 1: Anti-Chagas Drug Development

Recent studies have focused on the efficacy of L-proline uptake inhibitors against Trypanosoma cruzi. In vitro experiments demonstrated that blocking proline transporters significantly impaired the parasite's growth, suggesting potential therapeutic avenues for Chagas disease treatment.

Case Study 2: Growth Performance in Livestock

A controlled study involving weaned pigs showed that those supplemented with L-proline exhibited improved growth rates and enhanced immune responses when challenged with pathogens. This study highlights the compound's role in promoting animal health and productivity .

Mechanism of Action

The mechanism of action of L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural and Sequence Comparison

The following table compares the target compound with structurally related peptides from the evidence:

Compound Name (Sequence) Key Residues Molecular Weight Notable Features Source
Target Compound (Pro-Arg-Val-Val-Gly-Leu-Val-Val-Gly) Pro, Arg, Val, Leu, Gly ~950 Da (estimated) N-terminal Proline, cationic Arg, hydrophobic core, flexible Gly termini
L-Proline-Gly-Ala-Gly-Ala-Gly-Val-Gly-Leu-Gly Pro, Gly, Ala, Val, Leu ~750 Da High Gly content for flexibility; lacks charged residues
L-Proline-Pro-Arg-Gly-Pro-Arg Pro, Arg, Gly ~680 Da Two Proline residues enhancing rigidity; dual Arg for charge interactions
L-Proline-Ser-Val-Leu-Ile-Ile-Thr-Pro-Arg Pro, Ser, Val, Leu, Ile, Thr ~1,093 Da Branched hydrophobic residues (Ile); Thr/Ser for potential phosphorylation sites
Val-Val-Leu-Leu-Lys-Leu-Arg-Arg-Pro Val, Leu, Lys, Arg, Pro ~1,093 Da C-terminal Proline; dual Arg/Lys for strong cationic character

Reactivity and Stability

  • Global Reactivity Descriptors : Cocrystals of L-Proline with ezetimibe (EZT) exhibit lower global hardness (2.21–2.42 eV) compared to pure EZT (2.65 eV), indicating higher chemical reactivity and electrophilicity in the cocrystal . This suggests that Proline-containing peptides may enhance reactivity in pharmaceutical formulations.
  • Charge Transfer : In EZT-Proline cocrystals, Proline acts as an electron acceptor, facilitating charge transfer from EZT . Similar interactions may occur in the target compound due to its Arg residues.

Key Research Findings

Structural Insights

  • Proline’s Rigidity : Proline’s cyclic side chain restricts peptide backbone flexibility, influencing secondary structure (e.g., β-turns) . This is critical for the target compound’s conformational stability.
  • Hydrogen Bonding : Glycine residues enhance flexibility, while Arg and Val/Leu residues balance charge and hydrophobicity .

Comparative Performance

  • Catalytic Efficiency : L-Proline-based catalysts outperform D-Proline in enantioselective reactions due to preferential enzyme interactions .
  • Cocrystal Reactivity : Proline-containing cocrystals exhibit 10–15% higher softness and electrophilicity than parent APIs, enhancing drug solubility .

Biological Activity

L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- is a complex peptide composed of multiple amino acids, which has garnered significant attention in biological research due to its potential therapeutic applications and its role in various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicine and biology, and relevant research findings.

Overview of the Compound

The compound is characterized by its unique sequence of amino acids, which contributes to its distinct structural and functional properties. The molecular formula is C41H74N12O10C_{41}H_{74}N_{12}O_{10} with a molecular weight of 895.1 g/mol . Its synthesis typically involves solid-phase peptide synthesis (SPPS), allowing for the precise construction of the peptide chain through a series of chemical reactions including activation, coupling, and deprotection.

The biological activity of L-Proline, L-arginyl-L-valyl-L-valylglycyl-L-leucyl-L-valyl-L-valylglycyl- involves several mechanisms:

  • Receptor Interaction : The peptide may bind to specific receptors or enzymes, modulating their activity and influencing signaling pathways.
  • Cell Signaling : It has been shown to activate the mammalian target of rapamycin complex 1 (mTORC1), which plays a crucial role in cell growth and metabolism .
  • Differentiation Induction : Research indicates that L-proline can promote differentiation in embryonic stem cells, suggesting its importance in developmental biology .

Therapeutic Potential

The compound has been explored for various therapeutic applications:

  • Anti-Chagas Drug Development : L-Proline uptake has been identified as a potential target for novel inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease. These inhibitors can block proline transporters, impairing the parasite's ability to utilize this amino acid for essential metabolic processes .
  • Growth Performance in Livestock : A study demonstrated that dietary supplementation with L-proline improved growth performance and blood parameters in weaned pigs challenged with lipopolysaccharides (LPS). The results indicated enhanced superoxide dismutase activity and improved gastrointestinal health .

Research Findings

Several studies have highlighted the biological significance of L-Proline:

  • In embryonic stem cells, L-proline was found to regulate pluripotency and differentiation through mTOR signaling pathways .
  • A study on T. cruzi showed that derivatives containing L-proline exhibited inhibitory effects on proline uptake, validating its role as a chemotherapeutic target .

Comparative Analysis of Similar Compounds

Compound NameSequenceUnique Properties
L-ProlineC5H9NO2Key regulator in metabolism
L-ArginineC6H14N4O2Precursor for nitric oxide
L-ValineC5H11NO2Essential amino acid involved in protein synthesis

Case Studies

  • L-Proline in Disease Models :
    • A study investigating the effects of L-proline on T. cruzi found that specific derivatives could effectively inhibit parasite growth by targeting proline transport mechanisms.
  • Nutritional Studies :
    • Research involving weaned pigs indicated that dietary proline supplementation led to significant improvements in growth metrics and metabolic health indicators post-LPS challenge.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.